molecular formula C21H22F3N3O3 B6452121 methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate CAS No. 2549033-11-4

methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate

Cat. No.: B6452121
CAS No.: 2549033-11-4
M. Wt: 421.4 g/mol
InChI Key: QCEBREGWKBAVID-UHFFFAOYSA-N
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Description

Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C21H22F3N3O3 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.16132606 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈F₃N₃O₂
  • Molecular Weight : Approximately 373.35 g/mol

This compound features a benzoate moiety linked to a piperidine ring, which is further substituted with a trifluoromethyl-pyridine group. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

The compound's structural components resemble those found in known anticancer agents. For example, derivatives containing trifluoromethyl and piperidine groups have been explored for their ability to inhibit tumor growth . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Enzyme Inhibition

The presence of the piperidine ring suggests potential as an enzyme inhibitor. Compounds with similar frameworks have been studied for their ability to inhibit specific enzymes involved in cancer progression and microbial resistance .

Case Studies and Research Findings

A few notable studies highlight the biological activity of related compounds:

  • Study on Pyridine Derivatives : A study demonstrated that pyridine-based compounds exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens. The research emphasized the role of hydrophobic interactions in enhancing bioactivity .
  • Anticancer Activity : Research on structurally similar compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential therapeutic application for this compound in oncology .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibitors revealed that compounds with piperidine moieties could effectively inhibit protein kinases, which are critical in various signaling pathways related to cancer and inflammation .

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialPyridine derivativesInhibition of bacterial growth
AnticancerTrifluoromethyl-piperidine analogsInduction of apoptosis in cancer cells
Enzyme InhibitionPiperidine-containing compoundsInhibition of protein kinases

Properties

IUPAC Name

methyl 4-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c1-26(18-17(21(22,23)24)6-3-11-25-18)16-5-4-12-27(13-16)19(28)14-7-9-15(10-8-14)20(29)30-2/h3,6-11,16H,4-5,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEBREGWKBAVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(=O)OC)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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